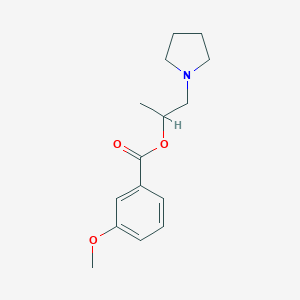

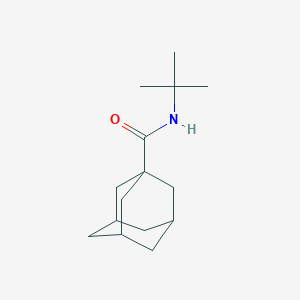

N-tert-butyladamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-butyladamantane-1-carboxamide, also known as memantine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and has been used as a medication for Alzheimer's disease since the 1990s. However, recent studies have shown that memantine has potential applications in scientific research beyond its use as a drug.

Mechanism of Action

Memantine binds to the NMDA receptor at a site that is different from the glutamate binding site. It acts as a low-affinity, uncompetitive antagonist that blocks the receptor channel in a voltage-dependent manner. Memantine preferentially blocks excessive NMDA receptor activity that occurs under pathological conditions, such as glutamate excitotoxicity. Memantine does not affect normal synaptic transmission or NMDA receptor-dependent long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.

Biochemical and Physiological Effects

Memantine has been shown to have various biochemical and physiological effects in the brain. It can reduce glutamate-induced oxidative stress, inflammation, and apoptosis, which are common features of neurodegenerative diseases. Memantine can also increase brain-derived neurotrophic factor (BDNF) expression, which promotes neuronal survival and plasticity. Moreover, N-tert-butyladamantane-1-carboxamide can enhance the efficacy of cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Memantine has several advantages for lab experiments. It has low toxicity and can be administered at a wide range of concentrations without affecting normal physiological function. Memantine has good bioavailability and can penetrate the blood-brain barrier, allowing it to reach the brain at therapeutic concentrations. However, N-tert-butyladamantane-1-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized by the liver. Therefore, repeated administration may be required to maintain therapeutic concentrations. Memantine can also interact with other drugs that affect the NMDA receptor, such as ketamine and dextromethorphan.

Future Directions

There are several future directions for the use of N-tert-butyladamantane-1-carboxamide in scientific research. First, N-tert-butyladamantane-1-carboxamide can be used to investigate the role of NMDA receptors in various neurological disorders. Second, N-tert-butyladamantane-1-carboxamide can be used to explore the molecular mechanisms underlying synaptic plasticity and learning and memory. Third, N-tert-butyladamantane-1-carboxamide can be used to develop novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders. Fourth, N-tert-butyladamantane-1-carboxamide can be used to study the pharmacokinetics and pharmacodynamics of NMDA receptor modulators. Fifth, N-tert-butyladamantane-1-carboxamide can be used to develop new imaging tools for studying NMDA receptor function in vivo.

Conclusion

N-tert-butyladamantane-1-carboxamide, also known as N-tert-butyladamantane-1-carboxamide, is a promising compound for scientific research due to its ability to modulate the activity of NMDA receptors. Memantine has potential applications in investigating the role of NMDA receptors in various neurological processes, exploring the molecular mechanisms underlying synaptic plasticity and learning and memory, developing novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders, studying the pharmacokinetics and pharmacodynamics of NMDA receptor modulators, and developing new imaging tools for studying NMDA receptor function in vivo. Memantine has several advantages for lab experiments, including low toxicity, good bioavailability, and the ability to penetrate the blood-brain barrier. However, N-tert-butyladamantane-1-carboxamide also has some limitations, including a relatively short half-life and the potential for drug interactions. Overall, N-tert-butyladamantane-1-carboxamide is a valuable tool for scientific research and has the potential to advance our understanding of the brain and its function.

Synthesis Methods

The synthesis of N-tert-butyladamantane-1-carboxamide involves the reaction of tert-butylamine with 1-adamantanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-tert-butyladamantane-1-carboxamide as a white crystalline solid with a melting point of 292-296°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Memantine has potential applications in scientific research due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Abnormal activation of NMDA receptors has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Memantine can selectively block excessive NMDA receptor activity without affecting normal physiological function. Therefore, N-tert-butyladamantane-1-carboxamide can be used as a tool to investigate the role of NMDA receptors in various neurological processes.

properties

Product Name |

N-tert-butyladamantane-1-carboxamide |

|---|---|

Molecular Formula |

C15H25NO |

Molecular Weight |

235.36 g/mol |

IUPAC Name |

N-tert-butyladamantane-1-carboxamide |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)16-13(17)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) |

InChI Key |

CAZCIXGLKLMISO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

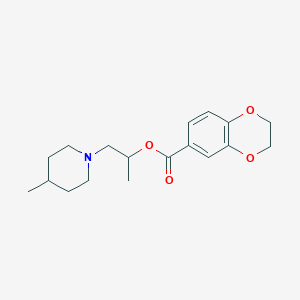

![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257200.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)

![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

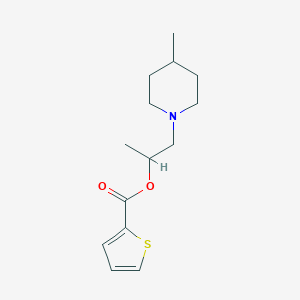

![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)

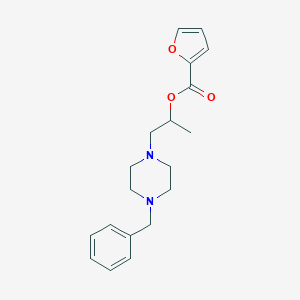

![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)

![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)

![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)

![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)